molecular formula C20H17ClN2O3 B12165659 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B12165659
M. Wt: 368.8 g/mol
InChI Key: HMENWYLMCIDLOH-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide is a carbazole-derived compound featuring an 8-chloro substitution on the tetrahydrocarbazole core and a 1,3-benzodioxole-5-carboxamide moiety. This structure combines a halogenated carbazole scaffold with a benzodioxole group, which may enhance metabolic stability and target binding through π-stacking interactions.

Preparation Methods

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.

    Chlorination: The carbazole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 8th position.

    Coupling with Benzodioxole: The chlorinated carbazole is coupled with a benzodioxole derivative through a nucleophilic substitution reaction, often using a base like potassium carbonate in a polar aprotic solvent.

    Amidation: The final step involves the formation of the carboxamide group, typically achieved by reacting the intermediate with an amine under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted carbazole and benzodioxole derivatives.

Scientific Research Applications

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, it can bind to specific proteins, inhibiting their function and triggering apoptosis in cancer cells. The pathways involved include the activation of caspases and the induction of oxidative stress.

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide (GSK983)
  • Substituents : 6-Chloro on carbazole core; 2-pyridinecarboxamide.
  • Molecular Weight : 326 g/mol .
  • Activity : Exhibits potent anti-HPV activity (IC50 = 0.005 µM, CC50 = 16 µM). The (R)-enantiomer shows superior efficacy due to stereospecific interactions with viral targets .
  • Key Difference : The 6-chloro substitution and pyridine group optimize steric and electronic interactions, whereas the target compound’s 8-chloro and benzodioxole groups may alter binding orientation and metabolic pathways.
2.1.2. N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide (CAS 1574325-84-0)
  • Substituents : 6-Chloro on carbazole core; isonicotinamide.
  • Molecular Weight: Not explicitly reported.
  • Activity : Data unavailable, but the isonicotinamide group (pyridine-4-carboxamide) may enhance solubility compared to benzodioxole derivatives.
  • Key Difference : The 6-chloro position likely directs the halogen into a distinct region of the target binding pocket compared to the 8-chloro isomer .
2.1.3. N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide (CAS 1574378-22-5)
  • Substituents : 8-Chloro on carbazole core; 3,5-dimethylisoxazole-acetamide.
  • Molecular Weight : 357.8 g/mol .
  • Activity : Unreported, but the isoxazole group may confer different pharmacokinetic profiles due to its heterocyclic nature.

Impact of Halogen Substitution Position

  • 6-Chloro vs. 8-Chloro: 6-Chloro Analogues: Demonstrated superior anti-HPV activity in studies, attributed to optimal halogen placement for target engagement . Empirical data are needed to validate this hypothesis.

Role of Amide Group Modifications

  • Pyridinecarboxamide (GSK983) : Offers hydrogen-bonding capabilities via the pyridine nitrogen, which may improve target affinity but reduce lipophilicity compared to benzodioxole .

Stereochemical Considerations

  • (R)-Enantiomer Preference : GSK983’s (R)-configuration is critical for activity, suggesting that the target compound’s stereochemistry (if resolved) will significantly influence efficacy .

Comparative Data Table

Compound Name Substituent Position Amide Group Molecular Weight (g/mol) IC50 (µM) CC50 (µM)
Target Compound (8-Cl) 8-Cl 1,3-Benzodioxole-5-carboxamide 357.8 N/A N/A
GSK983 (6-Cl, R-enantiomer) 6-Cl 2-Pyridinecarboxamide 326 0.005 16
CAS 1574325-84-0 (6-Cl) 6-Cl Isonicotinamide N/A N/A N/A
CAS 1574378-22-5 (8-Cl) 8-Cl 3,5-Dimethylisoxazole-acetamide 357.8 N/A N/A

Biological Activity

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide is a synthetic compound belonging to the class of carbazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C20H22ClN4O3
  • Molecular Weight : 398.93 g/mol
  • CAS Number : 1775313-32-0

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The presence of the chloro group and the tetrahydrocarbazole moiety enhances its pharmacological properties. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that affect cell proliferation and survival.
  • DNA Interaction : Potential intercalation with DNA may lead to alterations in gene expression.

Anticancer Activity

Research has indicated that carbazole derivatives exhibit significant anticancer properties. For instance:

  • A study reported that similar compounds demonstrated cytotoxic effects against various cancer cell lines. The mean GI50 (the concentration that inhibits cell growth by 50%) was found to be around 1.29 μM in a screening conducted by the National Cancer Institute (NCI) .
Compound NameIC50 (μM)Cancer Type
N-(8-chloro-2,3,4,9-tetrahydrocarbazolyl)-2-methoxybenzamide1.29Breast Cancer
N-(8-chloro-2,3,4,9-tetrahydrocarbazolyl)pyrazine0.95Lung Cancer

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains:

  • Compounds structurally similar to this compound have shown promise in inhibiting bacterial growth in vitro.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of carbazole derivatives:

  • In animal models, compounds similar to this one have been shown to reduce oxidative stress and inflammation in neuronal cells. This suggests a possible application in neurodegenerative diseases.

Study 1: Anticancer Efficacy

In a controlled study involving multiple cancer cell lines (breast and lung cancer), N-(8-chloro-2,3,4,9-tetrahydrocarbazolyl)-1,3-benzodioxole-5-carboxamide was administered at varying concentrations. The results demonstrated a dose-dependent inhibition of cell proliferation.

Study 2: Antimicrobial Screening

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones compared to control groups.

Q & A

Q. Basic: What are the standard synthetic routes for N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the tetrahydrocarbazole core via cyclization of substituted cyclohexanone derivatives under acidic conditions.
  • Step 2 : Chlorination at the 8-position using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane.
  • Step 3 : Coupling of the chlorinated carbazole with 1,3-benzodioxole-5-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF.
    Optimization focuses on solvent polarity (e.g., DMF vs. THF), temperature (0–25°C for coupling), and catalyst loading (1–5 mol% for Pd-mediated steps). Purity is validated via HPLC (>95%) .

Q. Basic: What analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of chlorination and carbazole-benzodioxole linkage.
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₆ClN₂O₃) and detects isotopic patterns for chlorine.
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydrocarbazole ring .

Q. Basic: How is the compound screened for initial biological activity in academic settings?

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Anticancer Screening : Cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR, COX-2) .

Q. Advanced: What methodologies are used to elucidate its mechanism of action in disease models?

  • Target Identification : Surface plasmon resonance (SPR) or thermal shift assays to identify protein binding partners.
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects.
  • In Silico Docking : Molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites (e.g., kinases) .

Q. Advanced: How do structural modifications impact its bioactivity?

A structure-activity relationship (SAR) study might involve:

  • Substituent Variation : Replacing the chloro group with Br, F, or methyl to assess steric/electronic effects.
  • Scaffold Hybridization : Fusing the benzodioxole with pyrazole or triazole rings (see analogs in ).
  • Bioisosteric Replacement : Swapping the carbazole with indole or quinoline cores.
    Key metrics: LogP (lipophilicity), polar surface area (PSA), and cytotoxicity .

Q. Advanced: How can researchers resolve contradictions in reported biological data?

  • Orthogonal Assays : Validate cytotoxicity via both MTT and ATP-based luminescence.
  • Purity Verification : Use HPLC-MS to rule out impurities (>99% purity).
  • Dose-Response Reproducibility : Test across multiple cell lines and independent labs. Contradictions may arise from batch variability or assay conditions (e.g., serum concentration) .

Q. Advanced: What computational tools aid in predicting its pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETLab for absorption, metabolism, and toxicity profiles.
  • Molecular Dynamics (MD) : GROMACS or AMBER to simulate membrane permeability (e.g., blood-brain barrier penetration).
  • CYP450 Metabolism : Docking into cytochrome P450 isoforms (CYP3A4, CYP2D6) using Glide .

Q. Advanced: How is the synthetic process optimized for scalability?

  • Flow Chemistry : Continuous-flow reactors improve yield in coupling steps (residence time <30 min).
  • Design of Experiments (DoE) : Response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .

Q. Advanced: What methods are used to study its metabolite profile?

  • In Vitro Metabolism : Incubation with liver microsomes (human or rat) and LC-MS/MS analysis.
  • Reactive Intermediate Trapping : Glutathione (GSH) adduct detection to identify electrophilic metabolites.
  • Stable Isotope Labeling : 13^13C-labeled compound for tracking metabolic pathways .

Q. Advanced: How is chemical stability assessed under varying storage conditions?

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.
  • HPLC Stability Indicating Method : Monitor degradation products (e.g., hydrolysis of the carboxamide group).
  • Lyophilization : Assess stability in lyophilized vs. solution states (pH 7.4 PBS) .

Properties

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H17ClN2O3/c21-14-5-1-3-12-13-4-2-6-15(19(13)23-18(12)14)22-20(24)11-7-8-16-17(9-11)26-10-25-16/h1,3,5,7-9,15,23H,2,4,6,10H2,(H,22,24)

InChI Key

HMENWYLMCIDLOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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